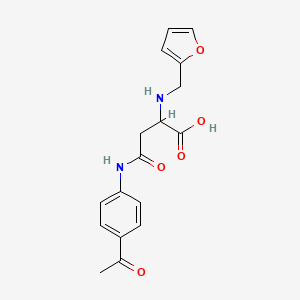
4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, also known as AFMK, is a synthetic compound that has gained attention in the scientific community due to its potential as an antioxidant and anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Interactions
Research on compounds related to 4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid has explored their interactions with other chemicals, offering insights into their potential applications in synthesizing novel compounds. For instance, studies on similar furan derivatives and 4-oxobutanoic acids have shown their reactivity with binucleophilic reagents, leading to the formation of complex structures like benzopyrroloxazines, highlighting their utility in the synthesis of heterocyclic compounds (Amalʼchieva et al., 2022). This type of research underscores the compound's role in creating new materials with potential applications in pharmaceuticals and materials science.
Molecular Structure and Spectroscopy Analysis
The molecular structure, spectroscopic properties, and chemical behavior of related compounds have been thoroughly investigated, providing a foundation for understanding their interactions and potential uses. For example, the detailed analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid through spectroscopic methods like FT-IR and NMR, alongside computational methods, offers insights into its structural and electronic characteristics (Raju et al., 2015). Such studies are crucial for the development of new drugs and materials, as they help in predicting the behavior and reactivity of these compounds.
Synthesis and Applications in Organic Chemistry
The synthetic routes to create derivatives of 4-oxobutanoic acid and furan compounds have been explored, demonstrating the versatility of these compounds in organic synthesis. Techniques involving the use of rhodium(II)-catalyzed reactions or interactions with diazo compounds have been employed to produce novel furan derivatives, showcasing the potential of these compounds in synthesizing complex organic molecules with specific properties (Padwa & Kinder, 1993). Such research not only expands the toolkit of organic chemistry but also opens up new pathways for the creation of substances with potential therapeutic or industrial applications.
Analytical and Environmental Applications
In the realm of analytical chemistry and environmental monitoring, derivatives similar to 4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid have been utilized. For example, the development of sensitive assays for detecting environmental contaminants showcases the application of these compounds in creating tools for environmental protection and public health (Zhang et al., 2008). Through such applications, compounds related to 4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid contribute to the detection and monitoring of hazardous substances, aiding in environmental conservation efforts.
Eigenschaften
IUPAC Name |
4-(4-acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11(20)12-4-6-13(7-5-12)19-16(21)9-15(17(22)23)18-10-14-3-2-8-24-14/h2-8,15,18H,9-10H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHQLDODZAKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2461252.png)
![2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide](/img/structure/B2461253.png)
![3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2461254.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride](/img/structure/B2461257.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2461261.png)

![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2461266.png)
![N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2461269.png)

![3-(4-Methylbenzyl)-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461273.png)

